Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride
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Overview
Description
Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring system with an amino group and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-amino-5,6,7,8-tetrahydronaphthalene.
Esterification: The amino group is protected, and the compound is subjected to esterification with methyl acetate under acidic conditions to form the ester.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-aminonaphthalen-2-yl)acetate
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 6-Amino-1,2,3,4-tetrahydronaphthalene
Uniqueness
Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9;/h2-3,6,12H,4-5,7-8,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAUGLZIUBXMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(CC(CC2)N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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